N-Glucopyranosyl-5-aminosalicylic acid
Overview
Description
N-Glucopyranosyl-5-aminosalicylic acid is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of 5-aminosalicylic acid, which is commonly used in the treatment of inflammatory bowel diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the reaction of 5-aminosalicylic acid with a glucopyranosyl donor under specific conditions. One common method involves the use of a glucosyl donor such as glucopyranosyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Glucopyranosyl-5-aminosalicylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-Glucopyranosyl-5-aminosalicylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its therapeutic potential in treating inflammatory diseases, particularly in the gastrointestinal tract.
Mechanism of Action
The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the synthesis of pro-inflammatory mediators and modulating the activity of enzymes involved in inflammatory processes. It may also act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic Acid: The parent compound, known for its use in treating inflammatory bowel diseases.
N-Acetyl-5-aminosalicylic Acid: A derivative with similar anti-inflammatory properties.
Sulfasalazine: A prodrug that is metabolized to 5-aminosalicylic acid in the body.
Uniqueness
N-Glucopyranosyl-5-aminosalicylic acid is unique due to its glucopyranosyl moiety, which may enhance its solubility and bioavailability compared to other similar compounds. This modification can potentially improve its therapeutic efficacy and reduce side effects .
Properties
IUPAC Name |
2-hydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWBGQWNUAGPK-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924382 | |
Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123135-21-7 | |
Record name | N-Glucopyranosyl-5-aminosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123135217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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